Flupirazozofos

Descripción general

Descripción

Flupyrazofos is an organophosphorus pesticide and insecticide used in agriculture and industry. It is a white, odorless, crystalline solid that is highly toxic and can cause serious health problems if inhaled, ingested, or absorbed through the skin. Flupyrazofos has a wide range of applications, including insect control, agricultural pest control, and rodent control. It has been used in many countries around the world for decades.

Aplicaciones Científicas De Investigación

1. Insecticida para el control de la polilla de la col Flupirazozofos es un insecticida organofosforado con un grupo pirazol. Fue desarrollado y comercializado por SUNGBO Chemical Company y el Korean Research Institute of Chemical Technology para el control efectivo de la polilla de la col .

Inhibición de la actividad de la acetilcolinesterasa

Se ha encontrado que el this compound inhibe la actividad de la acetilcolinesterasa. Este estudio se llevó a cabo para determinar la composición y la cantidad de impurezas en los grados técnicos y this compound purificado usando GLC/MSD .

Metabolismo en Plutella xylostella

Los metabolitos de this compound-oxon en larvas de tercer estadio de la polilla de la col (DBM) aumentaron 10 veces más a las 4 horas que a la 1 hora después de la aplicación .

Estudio de metabolismo in vitro

Se realizó un estudio de metabolismo in vitro para observar el papel de las enzimas y su tipo responsable de la tolerancia en el metabolismo de this compound a la polilla de la col (DBM), Plutella xylostella como un insecto susceptible y el gusano cogollero del algodón (BAW), Spodoptera exigua como un insecto tolerante .

Safety and Hazards

Flupyrazofos has been studied for its potential to induce developmental toxicity in rats. The results show that Flupyrazofos induces fetal growth retardation only at maternally toxic doses in rats and the no-observed-adverse-effect levels (NOAELs) of this agent are considered to be 5 mg/kg for both dams and fetuses .

Mecanismo De Acción

Flupyrazofos is a novel organophosphorus insecticide that has been developed and commercialized for effective control against pests such as the diamondback moth . This article will delve into the mechanism of action of Flupyrazofos, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

The primary target of Flupyrazofos is acetylcholinesterase (AChE) . AChE is a critical enzyme in the nervous system of insects, responsible for the breakdown of acetylcholine, a neurotransmitter. By inhibiting AChE, Flupyrazofos disrupts the normal functioning of the insect’s nervous system, leading to its death .

Mode of Action

Flupyrazofos interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, causing an accumulation of this neurotransmitter at the nerve synapses. The excess acetylcholine continuously stimulates the nerve cells, leading to paralysis and eventually death of the insect .

Biochemical Pathways

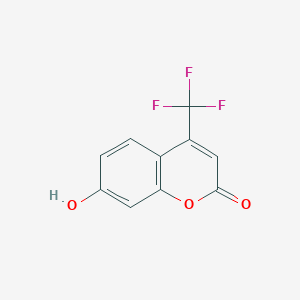

The principal route of metabolism of Flupyrazofos is by oxidative desulfuration to the oxon, which is then hydrolyzed, principally via base rather than esterase catalysis, to 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole . This metabolic pathway is crucial for the insecticidal activity of Flupyrazofos.

Result of Action

The result of Flupyrazofos action is the effective control of pests, particularly the diamondback moth . By inhibiting AChE, Flupyrazofos causes a disruption in the insect’s nervous system, leading to paralysis and death . This makes Flupyrazofos a potent tool in pest management strategies.

Action Environment

The efficacy and stability of Flupyrazofos can be influenced by various environmental factorsAdditionally, the presence of other substances, such as in a Pesticidal combination, can also influence the action of Flupyrazofos .

Análisis Bioquímico

Biochemical Properties

The principal route of metabolism of Flupyrazofos is by oxidative desulfuration to the oxon, which is then hydrolyzed, primarily via base rather than esterase catalysis, to 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole . This suggests that Flupyrazofos interacts with enzymes involved in oxidative reactions and hydrolysis.

Molecular Mechanism

The molecular mechanism of Flupyrazofos involves its conversion via oxidative desulfuration to an oxon, followed by hydrolysis to 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Flupyrazofos is slowly hydrolyzed in aqueous media; the half-life at pH 4, 7, and 9 are 266, 180, and 121 hours, respectively . This suggests that the effects of Flupyrazofos may change over time in laboratory settings, potentially affecting its stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, Flupyrazofos has been shown to cause fetal growth retardation at maternally toxic doses . This suggests that the effects of Flupyrazofos may vary with different dosages, with potential threshold effects and toxic or adverse effects at high doses.

Metabolic Pathways

Flupyrazofos is metabolized primarily through oxidative desulfuration to the oxon, followed by hydrolysis to 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole . This metabolic pathway may involve various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Subcellular Localization

Given its biochemical properties and metabolic pathways, it may be localized to compartments or organelles associated with these processes .

Propiedades

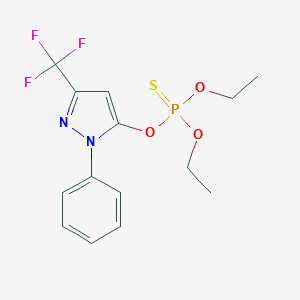

IUPAC Name |

diethoxy-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N2O3PS/c1-3-20-23(24,21-4-2)22-13-10-12(14(15,16)17)18-19(13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUKGAJJLZRHGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC(=NN1C2=CC=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058294 | |

| Record name | Flupyrazofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122431-24-7 | |

| Record name | Flupyrazofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122431-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flupyrazofos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122431247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flupyrazofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

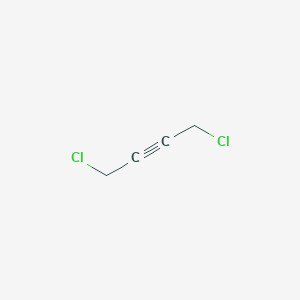

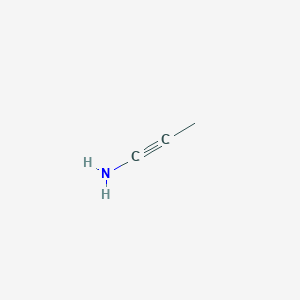

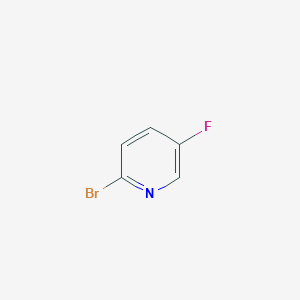

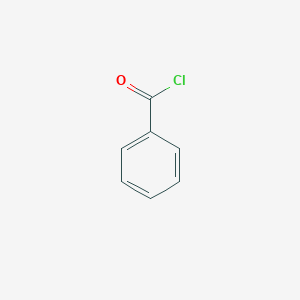

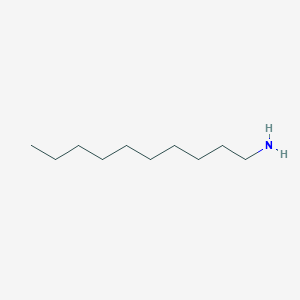

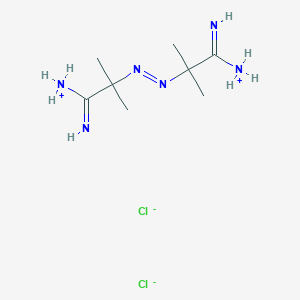

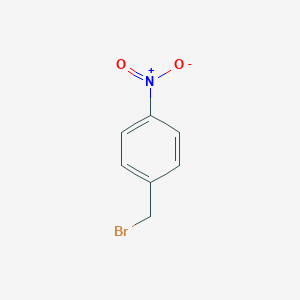

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

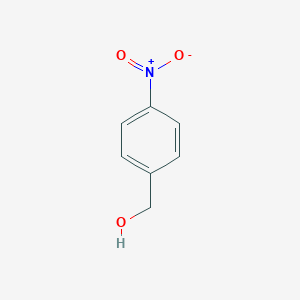

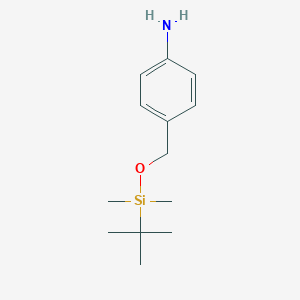

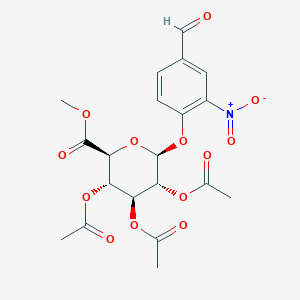

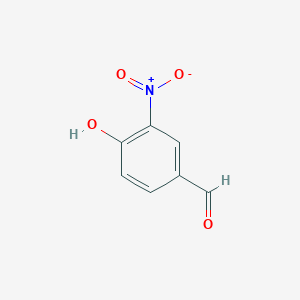

Feasible Synthetic Routes

Q & A

A: Flupyrazofos functions as an acetylcholinesterase (AChE) inhibitor [, ]. AChE is an enzyme crucial for nerve impulse transmission in insects. By inhibiting AChE, flupyrazofos disrupts this transmission, leading to paralysis and eventually death of the insect.

A: Yes, studies have shown that resistant insects, such as the beet armyworm (Spodoptera exigua), exhibit significantly higher insensitivity to flupyrazofos compared to susceptible insects like the diamondback moth []. This suggests potential differences in AChE structure or detoxification mechanisms between species.

ANone: The molecular formula of flupyrazofos is C14H16F3N2O3PS, and its molecular weight is 396.35 g/mol.

A: Yes, Comparative Molecular Field Analysis (CoMFA) studies have been conducted on flupyrazofos and its derivatives []. These studies revealed that the trifluoro-methyl group and the thiophosphoryl group are crucial for its insecticidal activity.

A: CoMFA studies indicate that the trifluoro-methyl and thiophosphoryl groups are key structural features for flupyrazofos's activity []. Modifications to these groups could significantly impact its potency and selectivity.

A: Yes, Korean MRLs have been established for flupyrazofos based on good agricultural practice, acceptable daily intake (ADI), and other factors []. This ensures the safety of food products treated with the insecticide.

A: Studies have identified several metabolites of flupyrazofos, including 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole (PTMHP), PTMHP-sulfate, PTMHP-glucuronide, and flupyrazofos oxon [, , ]. These metabolites are formed through various metabolic pathways, including oxidation and conjugation reactions.

A: Flupyrazofos's insecticidal activity has been extensively studied both in vitro, using enzyme assays [, ], and in vivo, through studies on different insect species, including diamondback moth and beet armyworm [, , , , ]. These studies involve assessing mortality rates, penetration rates, and metabolic fate of the insecticide in the target insects.

A: Yes, studies have reported varying levels of resistance to flupyrazofos in diamondback moth populations from different geographical locations []. This highlights the potential for insects to develop resistance to this insecticide.

A: Researchers employ various analytical techniques to study flupyrazofos, including Gas Chromatography/Mass Spectrometry (GC/MS) [] and High-Performance Liquid Chromatography (HPLC) with UV detection [, ]. These methods allow for the identification and quantification of flupyrazofos and its metabolites in various matrices.

A: Flupyrazofos undergoes degradation in soil, primarily through aerobic metabolism [, ]. Identified degradation products include PTMHP, flupyrazofos oxon, and carbon dioxide [].

A: Under aerobic conditions, the half-life of flupyrazofos in loamy soil was determined to be 13.6 days []. This indicates a relatively moderate persistence in the environment.

A: Studies have shown that flupyrazofos is primarily degraded through aerobic soil metabolism, with a half-life of 13.6 days in loamy soil []. Its degradation products include PTMHP and flupyrazofos oxon [].

A: Flupyrazofos was developed as a new insecticide in Korea around the late 1980s to early 1990s []. Its insecticidal properties, particularly against the diamondback moth, were highlighted during this period [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.